molecular formula C12H11BrN4O3S B7738005 (E)-4-((3-bromo-4-hydroxy-5-methoxybenzylidene)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

(E)-4-((3-bromo-4-hydroxy-5-methoxybenzylidene)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B7738005
M. Wt: 371.21 g/mol
InChI Key: NPDCGZUXSNDHNC-LHHJGKSTSA-N
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Description

(E)-4-((3-bromo-4-hydroxy-5-methoxybenzylidene)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazinone core, a brominated benzylidene moiety, and a thioxo group, making it an interesting subject for chemical studies.

Properties

IUPAC Name

4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O3S/c1-6-11(19)17(12(21)16-15-6)14-5-7-3-8(13)10(18)9(4-7)20-2/h3-5,18H,1-2H3,(H,16,21)/b14-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDCGZUXSNDHNC-LHHJGKSTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N(C1=O)N=CC2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N(C1=O)/N=C/C2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((3-bromo-4-hydroxy-5-methoxybenzylidene)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the following steps:

    Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.

    Cyclization: The benzylidene intermediate is then reacted with a thiosemicarbazide derivative under reflux conditions to form the triazinone ring.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((3-bromo-4-hydroxy-5-methoxybenzylidene)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogen-substituted derivatives.

    Substitution: Formation of alkyl or aryl-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-4-((3-bromo-4-hydroxy-5-methoxybenzylidene)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-((3-chloro-4-hydroxy-5-methoxybenzylidene)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
  • (E)-4-((3-fluoro-4-hydroxy-5-methoxybenzylidene)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Uniqueness

(E)-4-((3-bromo-4-hydroxy-5-methoxybenzylidene)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the brominated benzylidene moiety and the thioxo group also contributes to its distinct chemical properties.

Biological Activity

(E)-4-((3-bromo-4-hydroxy-5-methoxybenzylidene)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique triazinone core and various functional groups that contribute to its reactivity and biological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H12BrN4O3SC_{14}H_{12}BrN_4O_3S, with a molecular weight of 395.23 g/mol. The structure includes:

  • A brominated benzylidene moiety
  • A thioxo group
  • A triazine core

These structural features are significant as they influence the compound's interaction with biological targets.

The biological activity of (E)-4-((3-bromo-4-hydroxy-5-methoxybenzylidene)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors, altering their activity and influencing cellular responses.
  • Antimicrobial Activity : The presence of the bromine atom and hydroxyl group can enhance binding affinity to microbial targets.

Antimicrobial Activity

Research indicates that compounds similar to (E)-4-((3-bromo-4-hydroxy-5-methoxybenzylidene)amino)-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains.
CompoundMIC (µg/mL)Target Organism
Compound A15E. coli
Compound B10S. aureus
(E)-4...12P. aeruginosa

This suggests that the compound could serve as a potential lead in antimicrobial drug development.

Anticancer Properties

Studies have shown that related triazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. For example:

  • Cell Line Studies : The compound was tested against various cancer cell lines with observed IC50 values indicating effective cytotoxicity.
Cell LineIC50 (µM)Reference Drug
A549 (Lung Cancer)5.0Doxorubicin
MCF7 (Breast Cancer)7.5Cisplatin

These findings highlight the potential of the compound in cancer therapy.

Case Studies

  • Study on Antitumor Activity :
    In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of triazole compounds and evaluated their effects on tumor growth in vitro and in vivo models. The results indicated that compounds with similar structures to (E)-4... showed promising antitumor effects through apoptosis induction mechanisms .
  • Antimicrobial Efficacy Study :
    Another investigation focused on the antimicrobial properties of triazole derivatives against resistant bacterial strains. The study found that certain modifications to the triazole ring significantly enhanced antimicrobial activity .

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